
4-Bromo-3-chloro-2-nitroaniline
概要
説明
4-Bromo-3-chloro-2-nitroaniline is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and nitro groups. This compound is known for its yellow to orange crystalline appearance and is soluble in various organic solvents such as ethanol, methanol, and dimethylformamide .
科学的研究の応用
4-Bromo-3-chloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Safety and Hazards
4-Bromo-3-chloro-2-nitroaniline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
The mode of action of 4-Bromo-3-chloro-2-nitroaniline involves several steps . First, a nitration reaction occurs, followed by the conversion of the nitro group to an amine, and finally, a bromination . The nitro group is meta directing, meaning it influences the position of the subsequent substitution on the benzene ring . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity and ability to form different metabolites .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . It is an inhibitor of CYP2C19 and CYP2C9, which are important enzymes involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.37 (iLOGP), indicating moderate lipophilicity . This can influence its distribution in the body and its ability to cross biological membranes .
Result of Action
Nitroanilines can potentially cause various effects at the molecular and cellular level, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other substances that can interact with it or alter its pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-chloro-2-nitroaniline involves the nitration of 4-bromo-3-chloroaniline. The process typically includes the following steps:
Nitration: 4-Bromo-3-chloroaniline is dissolved in a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is cooled to maintain a temperature below 10°C to control the exothermic reaction.
Purification: The crude product is then purified through recrystallization using solvents like ethanol or methanol to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-Bromo-3-chloro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-Bromo-3-chloro-2-aminoaniline.
Substitution: Depending on the nucleophile, products like 4-methoxy-3-chloro-2-nitroaniline or 4-tert-butoxy-3-chloro-2-nitroaniline can be formed.
類似化合物との比較
Similar Compounds
Uniqueness
The combination of these substituents allows for more diverse chemical transformations and applications in various fields .
特性
IUPAC Name |
4-bromo-3-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650251 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-99-8 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

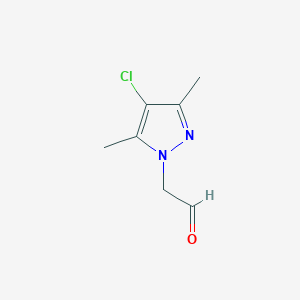
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
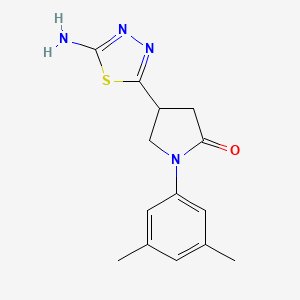



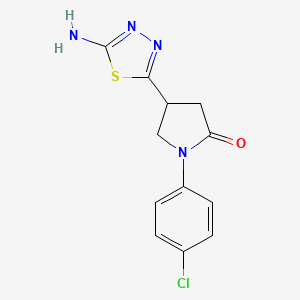
![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)
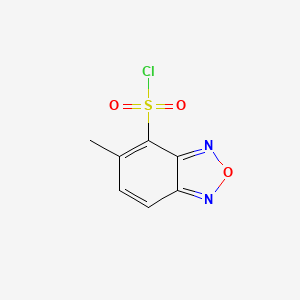

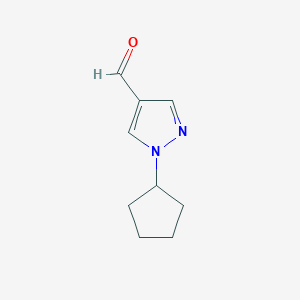
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
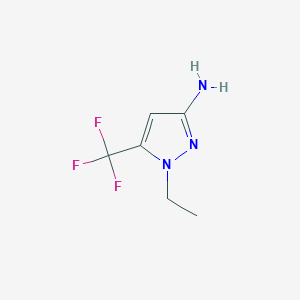
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
